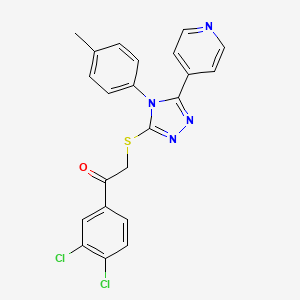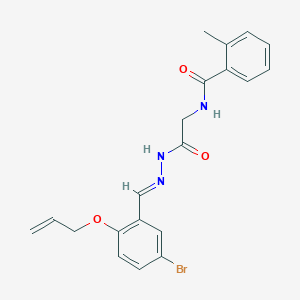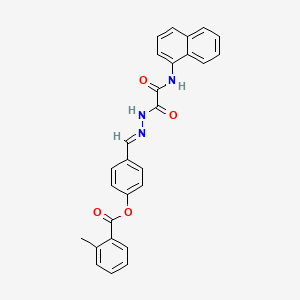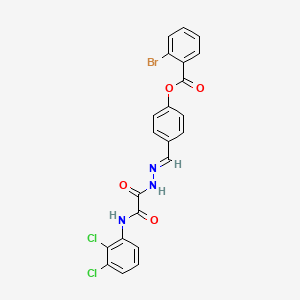
1-(3,4-Dichlorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Diclorofenil)-2-((5-(piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)etanona es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y, a menudo, se utilizan en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3,4-Diclorofenil)-2-((5-(piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)etanona generalmente implica varios pasos:
Formación del anillo de triazol: Esto se puede lograr mediante una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Formación de tioéter: El intermedio de triazol luego se hace reaccionar con un compuesto de tiol para formar el enlace tioéter.
Acoplamiento final: El paso final implica el acoplamiento del intermedio triazol-tioéter con el grupo 3,4-diclorofenilo en condiciones adecuadas, como el uso de una base y un agente de acoplamiento.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, la selección de alto rendimiento de las condiciones de reacción y las técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3,4-Diclorofenil)-2-((5-(piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de alcohol o amina correspondientes.
Sustitución: Los átomos de halógeno en el anillo fenilo se pueden sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (mCPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3,4-Diclorofenil)-2-((5-(piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)etanona implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en las vías biológicas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a la modulación de su actividad y las subsiguientes respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3,4-Diclorofenil)-2-((5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)etanona
- 1-(3,4-Diclorofenil)-2-((4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)etanona
Singularidad
1-(3,4-Diclorofenil)-2-((5-(piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)etanona es único debido a la presencia de los grupos piridinilo y p-tolil, que pueden conferir actividades biológicas y propiedades químicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
575469-40-8 |
|---|---|
Fórmula molecular |
C22H16Cl2N4OS |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H16Cl2N4OS/c1-14-2-5-17(6-3-14)28-21(15-8-10-25-11-9-15)26-27-22(28)30-13-20(29)16-4-7-18(23)19(24)12-16/h2-12H,13H2,1H3 |
Clave InChI |
GTXQBUDMPFSVMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12026223.png)
![4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12026233.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)

![3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)


![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)

![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
